molecular formula C11H8N2O B13673275 5-Methoxyisoquinoline-3-carbonitrile CAS No. 1782905-41-2

5-Methoxyisoquinoline-3-carbonitrile

Cat. No.: B13673275
CAS No.: 1782905-41-2
M. Wt: 184.19 g/mol
InChI Key: ZXXLQIBVHKCZIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxyisoquinoline-3-carbonitrile is a heterocyclic compound featuring an isoquinoline backbone substituted with a methoxy group at position 5 and a nitrile group at position 2. Isoquinoline derivatives are pivotal in medicinal chemistry due to their bioactivity, and the nitrile group enhances their utility as intermediates for further functionalization (e.g., hydrolysis to carboxylic acids or reduction to amines) .

Properties

CAS No.

1782905-41-2

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

5-methoxyisoquinoline-3-carbonitrile

InChI

InChI=1S/C11H8N2O/c1-14-11-4-2-3-8-7-13-9(6-12)5-10(8)11/h2-5,7H,1H3

InChI Key

ZXXLQIBVHKCZIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=C(N=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxyisoquinoline-3-carbonitrile typically involves the reaction of 5-methoxyisoquinoline with cyanogen bromide under basic conditions. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the compound can be synthesized on a larger scale using the same synthetic routes mentioned above, with optimization of reaction conditions to improve yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Methoxyisoquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxyisoquinoline-3-carbonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Methoxyisoquinoline-3-carbonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, including:

Comparison with Similar Compounds

Structural Analogues

a) 5-Methylisoquinoline-3-carbonitrile
  • Structure : Differs by a methyl group (CH₃) instead of methoxy (OCH₃) at position 4.
  • Molecular Formula : C₁₁H₈N₂ (vs. C₁₁H₈N₂O for the methoxy analog).
  • Molecular Weight : 168.20 g/mol (vs. ~184 g/mol for methoxy variant).
b) 5-Methoxyisoquinoline-1-carbonitrile
  • Structure : Nitrile group at position 1 instead of 3.
  • Molecular Formula : C₁₁H₈N₂O.
  • Molecular Weight : 184.194 g/mol.
  • Key Properties : Altered electronic effects due to nitrile position; position 1 may influence reactivity in electrophilic substitution or hydrogen bonding .
c) 2'-(2-Methoxyphenyl)-spiro compound (1b)
  • Structure : Complex spiro architecture with nitrile and methoxy groups.
  • Physical Properties : Melting point 162–164°C, distinct NMR signals for aromatic (δ 6.80–8.30 ppm) and aliphatic protons (δ 3.30–5.50 ppm).
  • Key Contrast: Lower melting point than methoxyisoquinoline derivatives (e.g., 199–201°C for 7-Methoxy-1H-indole-3-carboxylic acid in ), suggesting reduced crystallinity due to steric hindrance in the spiro system .
d) 5-Methylpyridine-3-carbonitrile
  • Structure: Pyridine core (6-membered ring) vs. isoquinoline (10-membered fused rings).
  • Key Properties: Smaller aromatic system may reduce π-π stacking interactions, affecting solubility and thermal stability compared to isoquinoline analogs .

Physical and Chemical Properties

Property 5-Methoxyisoquinoline-3-carbonitrile (Inferred) 5-Methylisoquinoline-3-carbonitrile 5-Methoxyisoquinoline-1-carbonitrile Spiro Compound 1b
Molecular Weight ~184 g/mol 168.20 g/mol 184.194 g/mol 430.45 g/mol
Melting Point ~199–201°C (analog-based) Not reported Not reported 162–164°C
Solubility Moderate in polar solvents (methoxy enhances polarity) Lower (methyl reduces polarity) Similar to methoxy-3-CN Likely low (spiro hinders dissolution)
Storage Conditions 2–8°C (common for nitriles) 2–8°C 2–8°C Not specified

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.